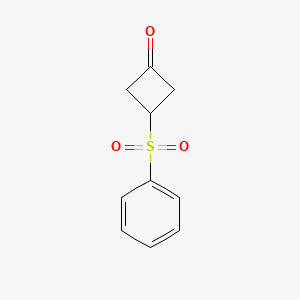

3-(Benzenesulfonyl)cyclobutan-1-one

Description

3-(Benzenesulfonyl)cyclobutan-1-one is a cyclobutanone derivative featuring a benzenesulfonyl substituent at the 3-position of the four-membered ring. The compound’s structure combines the inherent ring strain of cyclobutanone with the electron-withdrawing benzenesulfonyl group, making it a unique scaffold for studying reactivity and applications in organic synthesis. The sulfonyl group enhances the electrophilicity of the ketone, influencing its participation in nucleophilic additions, cycloadditions, and ring-opening reactions.

Properties

IUPAC Name |

3-(benzenesulfonyl)cyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZVUJVQFPVDNMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Cyclobutanone+Benzenesulfonyl chloride→3-(Benzenesulfonyl)cyclobutan-1-one

Industrial Production Methods

While specific industrial production methods for 3-(Benzenesulfonyl)cyclobutan-1-one are not widely documented, the synthesis can be scaled up using standard organic synthesis techniques. The key factors in industrial production include optimizing reaction conditions, ensuring high purity of reagents, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)cyclobutan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of cyclobutanone derivatives.

Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce cyclobutanone derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)cyclobutan-1-one has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)cyclobutan-1-one involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutanone ring provides structural rigidity, influencing the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Cyclobutanone Derivatives

The following table summarizes key structural and functional differences between 3-(Benzenesulfonyl)cyclobutan-1-one and related compounds:

*Inferred based on structural analogs.

Physicochemical Properties and Reactivity Trends

- Electronic Effects : The benzenesulfonyl group in 3-(Benzenesulfonyl)cyclobutan-1-one is strongly electron-withdrawing, polarizing the carbonyl group and increasing its susceptibility to nucleophilic attack compared to 3-(benzyloxy)cyclobutan-1-one, where the ether group donates electrons weakly .

- Solubility: Sulfonyl-containing compounds generally exhibit lower solubility in nonpolar solvents compared to benzyloxy or carboxylic acid derivatives, which may form hydrogen bonds or ionic interactions .

- Ring Strain: Cyclobutanone’s inherent ring strain is exacerbated by electron-withdrawing substituents (e.g., sulfonyl, carboxylic acids), making these derivatives more reactive in ring-opening polymerizations or [2+2] cycloreversions .

Biological Activity

3-(Benzenesulfonyl)cyclobutan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a cyclobutane ring, which is known for its strain and reactivity, combined with a benzenesulfonyl group that may enhance its interaction with biological targets. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 3-(Benzenesulfonyl)cyclobutan-1-one is . Its structure can be represented as follows:

This compound features a cyclobutane core, which contributes to its biological reactivity.

The biological activity of 3-(benzenesulfonyl)cyclobutan-1-one is thought to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl group can participate in non-covalent interactions with enzyme active sites, potentially inhibiting their function.

- Receptor Binding : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.

Antitumor Activity

Recent studies have indicated that 3-(benzenesulfonyl)cyclobutan-1-one exhibits significant antitumor properties. A study evaluated its effects on various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis |

| HeLa (Cervical) | 12.8 | Cell cycle arrest |

| A549 (Lung) | 10.5 | Inhibition of migration |

Table 1: Antitumor activity of 3-(benzenesulfonyl)cyclobutan-1-one against various cancer cell lines.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro assays showed that it possesses activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) are presented in Table 2.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Table 2: Antimicrobial activity of 3-(benzenesulfonyl)cyclobutan-1-one.

Study on Anticancer Activity

In a recent publication, researchers explored the anticancer effects of 3-(benzenesulfonyl)cyclobutan-1-one on breast cancer cells. They found that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. This study highlights the potential of this compound as a therapeutic agent in cancer treatment .

Investigation into Antimicrobial Properties

Another study focused on the antimicrobial properties of the compound. It demonstrated that the sulfonyl group in the structure enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive bacteria. The research suggests that modifications to the sulfonyl group could further enhance antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.